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Compound of Interest

Compound Name: 4-Chloro-4-methylpentanenitrile

Cat. No.: B1305600

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analytical characterization of 4-Chloro-4-methylpentanenitrile. Given the limited
availability of experimental data for this specific compound, this guide combines theoretical
predictions, data from analogous compounds, and proposed experimental protocols to serve as
a valuable resource for researchers.

Chemical Identity and Structure

4-Chloro-4-methylpentanenitrile is a halogenated aliphatic nitrile. Its structure consists of a
five-carbon nitrile chain with a chlorine atom and a methyl group substituted at the C-4 position,
which is a tertiary carbon.

IUPAC Name: 4-Chloro-4-methylpentanenitrile

CAS Number: 72144-70-8[1]

Molecular Formula: CeH10CIN[2]

Canonical SMILES: CC(C)(CI)CC#N

Physical and Chemical Properties
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Direct experimental data for 4-Chloro-4-methylpentanenitrile is not readily available in

published literature. The following table summarizes the computed properties and estimated

values based on its structure and comparison with analogous compounds like 4-

methylpentanenitrile.[3]

Value .
Property ) Source/Basis
(Computed/Estimated)
Molecular Weight 131.60 g/mol PubChem (Computed)
Exact Mass 131.0499002 Da PubChem (Computed)
Based on the boiling point of 4-
methylpentanenitrile (~154 °C)
N ) ) with an expected increase due
Boiling Point Estimated: 170-190 °C ) )
to the heavier chlorine atom
and stronger intermolecular
forces.[3]
Based on the density of 4-
methylpentanenitrile (~0.8
Density Estimated: ~0.95-1.05 g/cm?3 g/cm3) with an expected
increase due to the mass of
the chlorine atom.[3]
Predicted: Soluble in polar N ]
) Based on the solubility profile
- organic solvents (e.qg., o )
Solubility of other nitriles and chlorinated
acetone, ether, ethanol);
o o hydrocarbons.
Limited solubility in water.
XLogP3 1.8 PubChem (Computed)
Hydrogen Bond Donor Count 0 PubChem (Computed)
Hydrogen Bond Acceptor
1 PubChem (Computed)
Count
Rotatable Bond Count 2 PubChem (Computed)

Experimental Protocols
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Proposed Synthesis: Hydrochlorination of 4-Methyl-3-
pentenenitrile

A plausible and controlled method for the synthesis of 4-Chloro-4-methylpentanenitrile is the
electrophilic addition of hydrogen chloride (HCI) to the alkene bond of a suitable precursor, 4-
methyl-3-pentenenitrile. This method follows Markovnikov's rule, where the chloride ion will add
to the more substituted carbon of the double bond, which in this case is the tertiary carbon, to
yield the desired product.

Reaction Scheme:
(CH3)2C=CHCH2C=N + HCI| - (CH3)2C(CI)CH2CH2C=N

Detailed Methodology:

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet
tube, a thermometer, and a drying tube to protect from atmospheric moisture.

* Reagents: 4-methyl-3-pentenenitrile (1.0 eq) is dissolved in a suitable anhydrous solvent
(e.g., dichloromethane or diethyl ether) and cooled to 0 °C in an ice bath.

o Reaction: Anhydrous hydrogen chloride gas is bubbled through the cooled solution at a slow,
steady rate. The reaction progress is monitored by thin-layer chromatography (TLC) or gas
chromatography (GC).

e Workup: Upon completion, the reaction mixture is purged with nitrogen gas to remove
excess HCI. The solvent is then removed under reduced pressure using a rotary evaporator.

 Purification: The resulting crude product can be purified by vacuum distillation to yield pure
4-Chloro-4-methylpentanenitrile.
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2. Synthesis

3. Workup & Purification

Solvent removal via I Pure 4-Chloro-4-
rotary evaporation Vemuim PliillEie methylpentanenitrile

Anhydrous HCI gas

| | PurgewithNzto
remove excess HCI

Electrophilic Addition

4-Methyl-3-pentenenitrile
in anhydrous solvent at 0°C

1. Reaction Setup

Three-necked flask with stirrer,
gas inlet, and thermometer.

Click to download full resolution via product page

Proposed workflow for the synthesis of 4-Chloro-4-methylpentanenitrile.

Analytical Characterization (Predicted)

While experimental spectra are not available, the following section details the expected
spectral characteristics for 4-Chloro-4-methylpentanenitrile, which are crucial for its
identification and characterization.

Infrared (IR) Spectroscopy

o C=N stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-
2260 cm~1. This is a characteristic peak for nitriles.

o C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm~1, corresponding
to the carbon-chlorine bond stretch.

e C-H stretch: Absorption bands in the 2850-3000 cm~! region due to the stretching of C-H
bonds in the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e H NMR:

o Asinglet integrating to 6 protons for the two equivalent methyl groups attached to the
quaternary carbon (C4). Expected chemical shift around 1.6-1.8 ppm.

o Two triplets, each integrating to 2 protons, for the two methylene groups (-CH2-CHz-CN).
These would likely appear as complex multiplets due to their proximity and similar
chemical environments, expected between 2.0-2.8 ppm.

e 1BBC NMR:
o C=N: A peak in the range of 115-125 ppm for the nitrile carbon.

o Quaternary Carbon (C4): A peak around 60-75 ppm for the carbon bonded to the chlorine
atom.

o Methyl Carbons: A signal around 25-35 ppm for the two equivalent methyl carbons.

o Methylene Carbons: Two distinct signals for the methylene carbons in the chain, expected
in the range of 20-45 ppm.

Mass Spectrometry (MS)

e Molecular lon Peak (M*): The electron ionization (EI) mass spectrum should show a
molecular ion peak. Due to the presence of chlorine, there will be an isotopic pattern with a
peak at m/z = 131 (for 3>Cl) and another peak at m/z = 133 (for 37Cl) with an approximate
intensity ratio of 3:1.

e Fragmentation: A prominent fragment would be the loss of a chlorine atom, leading to a
cation at m/z = 96. Another likely fragmentation would be the loss of a methyl group,
resulting in a fragment with an isotopic pattern around m/z = 116/118.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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